molecular formula C38H59ClN4O9S B607916 VH032-PEG5-C6-Cl

VH032-PEG5-C6-Cl

カタログ番号: B607916
分子量: 783.4 g/mol
InChIキー: ADYHVGXLTSRLTE-MEEYNGGZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

HaloPROTAC 2は、プロテオリシス標的キメラ(PROTAC)と呼ばれるクラスの化合物です。これらは、細胞内の特定のタンパク質の分解を誘導するために設計されたヘテロ二官能性分子です。HaloPROTAC 2は、合成リガンドに共有結合する修飾された細菌酵素であるHaloTagでタグ付けされたタンパク質を特異的に標的とします。この化合物は、標的タンパク質を選択的に分解できることから、研究および治療用途において大きな可能性を示しています。

科学的研究の応用

Scientific Research Applications

  • Targeted Protein Degradation :
    • VH032-PEG5-C6-Cl has been successfully utilized in the development of PROTACs, which are bifunctional molecules designed to bind both an E3 ligase and a target protein. This strategy allows for the selective degradation of proteins involved in disease processes, such as oncogenic proteins .
  • Cell-Based Assays :
    • In experimental settings, treatment with this compound has demonstrated efficacy in degrading GFP-HaloTag7 fusion proteins by approximately 70% at concentrations as low as 2.5 μM over 24 hours . This highlights its potency and potential for practical applications in cellular models.
  • Therapeutic Potential :
    • The compound's ability to induce hypoxia-inducible factor (HIF) stabilization through VHL inhibition suggests therapeutic applications in conditions like anemia or mitochondrial diseases where HIF activation can be beneficial .
  • In Vivo Studies :
    • The compound has also been evaluated in vivo, showing promising results in activating HIF transcriptional responses, which could lead to novel treatment strategies for various pathologies .

Data Tables

Application AreaDetails
Target Protein GFP-HaloTag7
Degradation Efficiency ~70% at 2.5 μM after 24 hours
Mechanism E3 ligase-mediated ubiquitination and degradation
Potential Therapeutic Uses Treatment of anemia, mitochondrial diseases, cancer therapy

Case Studies

  • Case Study: PROTAC Development
    • In a study focusing on PROTACs incorporating VH032 as the VHL ligand, researchers found that combining this compound with specific target binders resulted in enhanced degradation efficiency compared to traditional methods . The study emphasized the importance of linker length and composition in optimizing PROTAC design.
  • Case Study: Hypoxia Response Activation
    • Another investigation highlighted the role of this compound in activating HIF pathways under normoxic conditions, demonstrating its potential as a therapeutic agent for diseases characterized by low oxygen levels . This study provided insights into how VHL inhibitors can modulate cellular responses to hypoxia.

作用機序

HaloPROTAC 2の作用機序は、HaloTagでタグ付けされた標的タンパク質へのE3ユビキチンリガーゼの募集を伴います。この募集は、HaloPROTAC 2の二官能性性質によって促進され、HaloTagとE3リガーゼの両方に結合します。次に、E3リガーゼは標的タンパク質をユビキチン化し、プロテアソームによる分解のために標識します。 このプロセスにより、細胞内の標的タンパク質のレベルが効果的に低下し、その機能と潜在的な治療用途を研究することができます .

生化学分析

Biochemical Properties

VH032-PEG5-C6-Cl plays a significant role in biochemical reactions. It is capable of inducing the degradation of GFP-HaloTag7 in cell-based assays . The compound interacts with the E3 ligase and the GFP-HaloTag7 protein, leading to the degradation of the latter .

Cellular Effects

In terms of cellular effects, this compound influences cell function by inducing the degradation of specific proteins. This degradation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the E3 ligase and the target protein. The compound binds to these biomolecules, leading to the ubiquitination and subsequent degradation of the target protein .

準備方法

合成経路と反応条件: HaloPROTAC 2は、E3ユビキチンリガーゼのリガンドとHaloTagリガンドをポリエチレングリコール(PEG)リンカーを介して結合させる多段階プロセスを通じて合成されます。合成は、個々のリガンドの調製から始まり、標準的なペプチドカップリング反応を用いてそれらを結合させます。 反応条件には、通常、ジメチルスルホキシド(DMSO)やエタノールなどの有機溶媒の使用が含まれ、反応は酸化を防ぐために不活性雰囲気下で行われます .

工業的生産方法: HaloPROTAC 2の工業的生産には、合成プロセスのスケールアップが含まれ、最終製品の純度と一貫性を確保します。これは、自動合成装置と厳格な品質管理対策の使用によって実現されます。 この化合物は通常、大量に生産され、安定性を維持するために制御された条件下で保管されます .

化学反応の分析

反応の種類: HaloPROTAC 2は、主に置換反応を起こし、HaloTagリガンドが標的タンパク質に共有結合します。 この結合は、E3ユビキチンリガーゼの募集を促進し、プロテアソームによる標的タンパク質のユビキチン化とそれに続く分解につながります .

一般的な試薬と条件: HaloPROTAC 2の合成に使用される一般的な試薬には、ペプチドカップリング剤、有機溶媒、保護基が含まれ、官能基の選択的な反応を保証します。 反応は通常、室温またはわずかに昇温して行われ、生成物の収率と純度を最適化します .

生成される主要な生成物: HaloPROTAC 2を含む反応から生成される主要な生成物は、ユビキチン化された標的タンパク質であり、その後プロテアソームによって分解されます。 これにより、標的タンパク質が細胞から選択的に除去され、その機能と潜在的な治療用途を研究することができます .

科学研究アプリケーション

HaloPROTAC 2は、次のような幅広い科学研究用途を持っています。

類似化合物との比較

類似化合物:

HaloPROTAC 2の独自性: HaloPROTAC 2は、ポリエチレングリコールリンカーとHaloTagリガンドを組み込んだ独自の設計により、HaloTag融合タンパク質を効率的かつ選択的に分解できるため、ユニークです。 この特異性と効率は、研究と治療用途の両方において貴重なツールとなっています .

生物活性

VH032-PEG5-C6-Cl, also known as HaloPROTAC 2, is a small molecule that has garnered attention in the field of targeted protein degradation, particularly through its interaction with the von Hippel-Lindau (VHL) E3 ligase complex. This compound is characterized by a polyethylene glycol (PEG) linker and a hexyl chloride moiety, which enhance its solubility and biocompatibility, making it suitable for various biological applications.

Chemical Structure and Properties

  • Chemical Name : (2S,4R)-1-[(2S)-2-(21-chloro-3,6,9,12,15-pentaoxahenicosanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide
  • Molecular Formula : C38H59ClN4O9S
  • Molecular Weight : 783.41 g/mol
  • CAS Number : 1799506-06-1
  • Solubility : DMSO: 270 mg/mL (344.65 mM)

This compound functions primarily as an inhibitor of the VHL E3 ligase complex. It binds to VHL and disrupts its interaction with substrates such as hypoxia-inducible factors (HIFs). This disruption stabilizes HIFs, leading to their accumulation within cells and promoting cellular pathways associated with survival under hypoxic conditions. This property makes this compound a valuable tool for studying hypoxia-related signaling pathways and potential therapeutic targets in cancer and other diseases .

Biological Activity and Efficacy

In cell-based assays, this compound has demonstrated significant efficacy in inducing protein degradation. For instance:

  • GFP-HaloTag7 Degradation : Treatment with this compound at a concentration of 2.5 μM resulted in nearly 70% degradation of GFP-HaloTag7 within 24 hours .

This compound's ability to selectively target proteins for degradation highlights its potential application in therapeutic strategies aimed at diseases characterized by protein dysregulation.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to similar compounds:

Compound NameStructure/Functional GroupUnique Features
VH032 VHL ligandDirectly inhibits VHL without PEGylation
VH298 VHL ligandSimilar mechanism but different binding affinity
S,R,S-AHPC-PEG6-C4-Cl PEG linker + ChlorideDifferent PEG length; used in similar contexts
VH032-Peg6-C6-Cl VHL ligand + PEG5Shorter PEG linker; may have different solubility properties

Case Studies and Research Findings

Recent studies have explored the application of this compound in various experimental settings:

  • Targeted Degradation Studies : Research indicates that compounds like VH032-based PROTACs can induce degradation of multiple target proteins at sub-nanomolar concentrations, validating their utility as biological tools .
  • Clinical Relevance : The development of PROTACs, including those utilizing VHL ligands like VH032, has shown promise in clinical trials for treating metastatic cancers. For example, Arvinas reported positive interim results for their PROTAC ARV-110 in patients with metastatic castration-resistant prostate cancer .
  • Mechanistic Insights : Structural studies have elucidated how VHL ligands interact with HIFs and the implications for cellular signaling pathways under varying oxygen levels .

特性

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H59ClN4O9S/c1-28-34(53-27-41-28)30-11-9-29(10-12-30)24-40-36(46)32-23-31(44)25-43(32)37(47)35(38(2,3)4)42-33(45)26-52-22-21-51-20-19-50-18-17-49-16-15-48-14-8-6-5-7-13-39/h9-12,27,31-32,35,44H,5-8,13-26H2,1-4H3,(H,40,46)(H,42,45)/t31-,32+,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYHVGXLTSRLTE-MEEYNGGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCCCCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCCCCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H59ClN4O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

783.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
VH032-PEG5-C6-Cl
Reactant of Route 2
Reactant of Route 2
VH032-PEG5-C6-Cl
Reactant of Route 3
Reactant of Route 3
VH032-PEG5-C6-Cl
Reactant of Route 4
Reactant of Route 4
VH032-PEG5-C6-Cl
Reactant of Route 5
Reactant of Route 5
VH032-PEG5-C6-Cl
Reactant of Route 6
Reactant of Route 6
VH032-PEG5-C6-Cl

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。